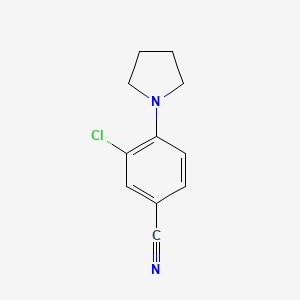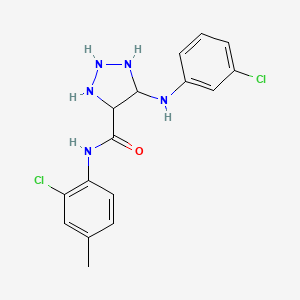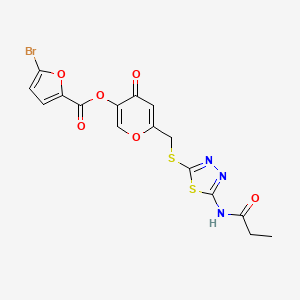
3-Chloro-4-(pyrrolidin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the linear formula C11H11ClN2 . It has a molecular weight of 206.67 . The IUPAC name for this compound is 3-chloro-4-(1-pyrrolidinyl)benzonitrile .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be divided into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is characterized by a pyrrolidine ring attached to a benzonitrile group . The InChI code for this compound is 1S/C11H11ClN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile are not available in the search results, it’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique
Reactions and Synthesis
3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is involved in reactions that are foundational in the synthesis of pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines. The process begins with the deprotonation of 3-methylazines followed by a reaction with benzonitrile, leading to an intermediate that, upon further treatment with a strong base, cyclizes to yield 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction mechanism opens pathways to a variety of nitriles and β-methylazines, highlighting the compound's versatility in synthesizing complex heterocyclic compounds (Davis, Wakefield, & Wardell, 1992).
Photochemical Properties
Another significant application of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile lies in its photochemical properties. It acts as a typical intramolecular donor-acceptor molecule, showing dual fluorescence in weakly polar environments. The compound's photochemical reaction mechanism has been theoretically investigated, revealing the effects of excitation wavelength, temperature, and solvent polarity on its behavior. This understanding is crucial for applications in materials science and molecular engineering, where precise control over photochemical properties is essential (Bohnwagner, Burghardt, & Dreuw, 2016).
Orientations Futures
The future directions for research involving 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Mécanisme D'action
Target of Action
The compound “3-Chloro-4-(pyrrolidin-1-yl)benzonitrile” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target of “3-Chloro-4-(pyrrolidin-1-yl)benzonitrile”. The pyrrolidine ring could potentially interact with various biological targets due to its ability to efficiently explore the pharmacophore space .
Propriétés
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPTESCVBEBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyrrolidin-1-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2688332.png)
![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2688333.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2688339.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B2688340.png)
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/no-structure.png)

![N-[3-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2688345.png)

![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B2688349.png)

![2-(2-Chloropropanoylamino)-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2688354.png)